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Bis(dimethylboryl)amine

Cat. No.: B3395179
CAS No.: 19163-14-5
M. Wt: 96.78 g/mol
InChI Key: QMXWBZHPHDXXMD-UHFFFAOYSA-N
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Description

Fundamental Principles of Boron-Nitrogen Interactions

The interaction between boron and nitrogen is one of the most studied subjects in main group chemistry. The core of this interaction lies in the electronic structure of the two atoms: boron, a Group 13 element, is electron-deficient with a vacant p-orbital, making it a Lewis acid. Nitrogen, a Group 15 element, possesses a lone pair of electrons, rendering it a Lewis base. This electronic disparity facilitates the formation of a coordinate covalent bond, also known as a dative bond, where the nitrogen atom donates its electron pair to the empty orbital of the boron atom. chemrevlett.com

A key principle in understanding B-N chemistry is the concept of isosterism. The "B-N" unit, with its 8 valence electrons (3 from boron and 5 from nitrogen), is isoelectronic with the "C-C" unit (4 + 4 valence electrons). libretexts.orgresearchgate.net This similarity means that many B-N compounds have carbon-based analogues. For instance, aminoborane (B14716983) (H₂NBH₂) is isoelectronic with ethene (H₂CCH₂), and borazine (B1220974) (B₃N₃H₆) is the inorganic analogue of benzene (B151609) (C₆H₆). libretexts.orgacs.org

Table 1: Comparison of B-N and C-C Units

Feature B-N Unit C-C Unit Citation
Valence Electrons 8 (3 from B, 5 from N) 8 (4 from C, 4 from C) libretexts.org
Bond Polarity Polar (Bᵟ⁺-Nᵟ⁻) Nonpolar libretexts.org
Bond Type Can be dative/covalent Covalent chemrevlett.com

| Analogue Example | Borazine (B₃N₃H₆) | Benzene (C₆H₆) | libretexts.org |

Evolution of Aminoborane Research

The study of boron-nitrogen compounds has a rich history spanning over two centuries. The first recognition of a dative bond between boron and nitrogen is attributed to French chemist Joseph Louis Gay-Lussac in 1809. chemrevlett.com However, the modern era of aminoborane chemistry began much later. In 1937, Alfred B. Burg and Hermann I. Schlesinger reported the synthesis of the first simple amine-borane adduct, trimethylamine-borane. chemrevlett.comresearchgate.net

This seminal work opened the door to more than 75 years of extensive research into amine-boranes and their derivatives. chemrevlett.com Early applications focused on their use as reducing agents in organic synthesis. chemrevlett.com Over the decades, the scope of their utility has expanded dramatically. Today, amine-boranes and related B-N compounds are investigated for a wide range of applications, from being versatile reagents in organic chemistry to serving as precursors for advanced materials like boron nitride and as potential hydrogen storage materials. researchgate.netorientjchem.org The development of new synthetic methodologies, such as carbon dioxide-mediated synthesis and activation via iodine, continues to invigorate the field, allowing for the creation of novel aminoborane structures with tailored reactivity. purdue.edu

Classification and Significance of Bis(dimethylboryl)amine within N-B Compound Families

Boron-nitrogen compounds are broadly classified based on the nature and connectivity of the B-N bond. The major families include:

Amine-boranes (or Ammoniaboranes): These are Lewis acid-base adducts featuring a dative, single B-N bond (R₃N→BR'₃). acs.org They are often used as reducing agents and hydrogen storage materials. chemrevlett.com

Aminoboranes: These compounds contain a planar tricoordinate boron atom and are characterized by a B-N bond with significant double-bond character due to π-donation from the nitrogen lone pair into the vacant p-orbital of boron. acs.orgacs.org This results in a stronger and shorter B-N bond compared to that in amine-boranes. acs.org

Borazines: These are cyclic compounds with a six-membered ring of alternating boron and nitrogen atoms (B₃N₃R₆). Often called "inorganic benzene," they are isoelectronic and isostructural with their aromatic organic counterparts. libretexts.orgacs.org

Boron Nitrides: These are materials composed solely of boron and nitrogen, existing in various forms analogous to carbon allotropes, such as hexagonal boron nitride (h-BN), which resembles graphite. libretexts.org

This compound , with the chemical formula HN(BMe₂)₂ , falls into a specific subclass of aminoboranes. acs.org It contains a central nitrogen atom bonded to two dimethylboryl (–B(CH₃)₂) groups. Its structure is of particular interest as it features a three-center, four-electron π-system spread across the B-N-B framework. Gas electron diffraction studies have shown that it possesses an equilibrium structure with C₂ symmetry. acs.org The significance of this compound lies in its unique structure, which provides insights into multicenter π-bonding in dative systems. It serves as a model compound for understanding the electronic and structural properties of molecules containing more than one boron atom attached to a single nitrogen atom.

Table 2: Classification of Representative B-N Compounds

Compound Family General Formula/Structure B-N Bond Type Representative Compound Citation
Amine-Boranes R₃N→BR'₃ Dative single bond Ammonia-borane (H₃N→BH₃) chemrevlett.comacs.org
Aminoboranes R₂N=BR'₂ Covalent with double bond character Aminoborane (H₂NBH₂) acs.orgacs.org
Bis(boryl)amines RN(BR'₂)₂ Two B-N bonds to one N This compound (HN(BMe₂)₂) acs.org

| Borazines | (BNR₂)₃ | Delocalized π-system in a ring | Borazine (B₃N₃H₆) | libretexts.orgacs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13B2N B3395179 Bis(dimethylboryl)amine CAS No. 19163-14-5

Properties

IUPAC Name

[(dimethylboranylamino)-methylboranyl]methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13B2N/c1-5(2)7-6(3)4/h7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXWBZHPHDXXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)NB(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13B2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499577
Record name N-(Dimethylboranyl)-1,1-dimethylboranamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19163-14-5
Record name N-(Dimethylboranyl)-1,1-dimethylboranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Dimethylboryl Amine

Direct Synthetic Approaches to Bis(dimethylboryl)amine

Direct synthetic routes to this compound, HN(B(CH₃)₂)₂, involve the formation of two boron-nitrogen bonds to a central amine group. While specific literature detailing the synthesis of the parent this compound is not abundant, analogous reactions for similar bis(dialkylboryl)amines suggest a primary method involving the reaction of a suitable nitrogen source with a dimethylboryl halide.

A plausible and direct approach is the reaction of ammonia (B1221849) or a protected amine equivalent with two equivalents of a dimethylborylating agent, such as chlorodimethylborane (B182847) or bromodimethylborane. The reaction stoichiometry must be carefully controlled to favor the formation of the diborylated product over the monoborylated amine. The use of a non-nucleophilic base is often required to scavenge the hydrogen halide generated during the reaction.

Another potential route involves the reaction of a metal amide, such as lithium amide (LiNH₂), with two equivalents of a dimethylboryl halide. This method avoids the in-situ generation of a salt from a tertiary amine base and can lead to cleaner reaction profiles.

Precursor Design and Chemical Transformations for Borylamines

The synthesis of borylamines is critically dependent on the rational design of precursors and the selection of appropriate chemical transformations. For this compound, the key precursors are a nitrogen source and a dimethylboryl moiety.

Nitrogen Precursors: The simplest nitrogen precursor is ammonia. However, its gaseous nature and tendency to form stable adducts can complicate its use. An alternative is the use of silylated amines, such as lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂). wikipedia.org The silyl (B83357) groups can be readily cleaved during the reaction or in a subsequent work-up step. The use of LiN(Si(CH₃)₃)₂ offers the advantage of a soluble, highly reactive nucleophile. wikipedia.org

Dimethylboryl Precursors: Dimethylboryl halides (Me₂BX, where X = Cl, Br) are the most common precursors for introducing the dimethylboryl group. These are typically prepared from the redistribution reaction of a trialkylborane with a boron trihalide or via other established methods. For instance, bromobis(dimethylamino)borane (B1604638) can be synthesized from tris(dimethylamino)borane (B1346698) and boron tribromide. orgsyn.org

Chemical Transformations: The primary chemical transformation in the synthesis of this compound is the nucleophilic substitution at the boron center. The nitrogen nucleophile attacks the electrophilic boron atom of the dimethylboryl halide, displacing the halide ion. When starting with ammonia, this occurs in two successive steps.

A related transformation is the double hydroboration of nitriles, which leads to N,N-diborylamines. colostate.edu While not a direct synthesis of the parent this compound, this method highlights a key transformation for creating the N(B-R₂)₂ core structure.

Reaction Conditions and Optimization Strategies

The success of synthesizing this compound hinges on the careful control and optimization of reaction conditions. Given the air and moisture sensitivity of organoboron compounds, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. orgsyn.org

Solvent Choice: The choice of solvent is crucial. Non-polar, aprotic solvents such as pentane, hexane, or toluene (B28343) are generally preferred to minimize side reactions. orgsyn.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can also be used, but their Lewis basicity may lead to the formation of stable adducts with the boron reagents.

Temperature Control: Reactions involving highly reactive organometallic reagents like n-butyllithium (used in the preparation of lithium amides) are typically carried out at low temperatures, such as -78 °C, to control reactivity and prevent side reactions. acs.org The subsequent reaction with the boryl halide may be allowed to warm to room temperature gradually.

Stoichiometry and Addition Order: Precise control of stoichiometry is essential to drive the reaction towards the desired bis-borylated product. A slight excess of the borylating agent may be used to ensure complete conversion of the nitrogen source. The order of addition can also be critical; for instance, the slow addition of the boryl halide to the amine or metal amide solution can help to control the exothermicity of the reaction.

Optimization Table: The following table presents a hypothetical set of optimized reaction conditions for the synthesis of a bis(dialkylboryl)amine, based on analogous preparations.

ParameterConditionRationale
Nitrogen Source Lithium bis(trimethylsilyl)amideHigh reactivity and solubility.
Borylating Agent ChlorodimethylboraneReadily available dimethylboryl precursor.
Solvent Anhydrous HexaneInert, non-coordinating solvent.
Temperature -78 °C to Room TemperatureControls initial reactivity and allows for complete reaction.
Stoichiometry 1 : 2.1 (Amide : Boryl Halide)Slight excess of borylating agent to ensure complete diborylation.
Reaction Time 12 - 24 hoursAllows for the reaction to proceed to completion.

Purification and Isolation Techniques for Borylamine Derivatives

Borylamine derivatives, including this compound, are often air- and moisture-sensitive liquids or low-melting solids, necessitating specialized purification and isolation techniques. orgsyn.orgresearchgate.net

Distillation: For volatile borylamines, vacuum distillation is the preferred method of purification. orgsyn.org This technique allows for the separation of the product from non-volatile impurities and reaction by-products, such as lithium halides. It is crucial to perform the distillation under a high vacuum and with careful temperature control to prevent decomposition.

Crystallization: For solid borylamine derivatives, recrystallization from a suitable anhydrous solvent at low temperatures can be an effective purification method. The choice of solvent is critical and must be one in which the product has moderate solubility at room temperature and low solubility at reduced temperatures.

Chromatography: Column chromatography on silica (B1680970) gel can be challenging for boronic esters and related compounds due to potential decomposition on the stationary phase. researchgate.net However, for some less sensitive derivatives, rapid chromatography using a non-polar eluent system may be feasible. The use of deactivated silica gel or alternative stationary phases like alumina (B75360) can sometimes mitigate decomposition.

Filtration: In cases where the by-product is an insoluble salt (e.g., LiCl), filtration through an inert filter aid like Celite under an inert atmosphere is a simple and effective initial purification step. orgsyn.org

Purification Data Table: This table summarizes common purification techniques for borylamine derivatives.

TechniqueApplicabilityKey Considerations
Vacuum Distillation Volatile liquidsRequires high vacuum and careful temperature control to prevent decomposition.
Recrystallization Crystalline solidsRequires a suitable anhydrous solvent and low-temperature conditions.
Inert Atmosphere Filtration Reactions producing salt by-productsMust be performed under argon or nitrogen to prevent exposure to air and moisture.
Column Chromatography Moderately stable derivativesRisk of decomposition on silica gel; may require deactivated stationary phases.

Molecular Structure and Bonding Investigations of Bis Dimethylboryl Amine

Theoretical Frameworks for Boron-Nitrogen Bonding

The nature of the chemical bond between boron and nitrogen atoms is a subject of significant interest in chemistry, exhibiting characteristics that range from single covalent bonds to dative π-bonding systems. In the case of bis(dimethylboryl)amine, the interaction between the nitrogen and the two boron atoms is a key determinant of its structure and reactivity.

Nature of Dative π-Bonding Systems

In aminoboranes, the bond between nitrogen and boron consists of a covalent σ-bond overlaid by a dative π-bond. acs.org This π-bond is formed by the donation of the nitrogen lone-pair electrons into the vacant p-orbital of the trigonal planar boron atom. acs.org This interaction is analogous to the π-bonding in ethene, with which aminoborane (B14716983) (H₂NBH₂) is isoelectronic. acs.org The presence of this dative π-bond results in a planar C₂v symmetry for simple aminoboranes and imparts a degree of double-bond character to the B-N linkage. acs.org

In bis(boryl)amines like this compound, the nitrogen lone pair is delocalized over both boron atoms, creating a three-center, two-electron (3c,2e) dative π-bonding system. acs.org This delocalization influences the geometry and stability of the molecule. Theoretical calculations using Density Functional Theory (DFT) have been instrumental in characterizing these π-bonding systems. acs.orgacs.org

The strength and nature of the B-N bond can be further understood by considering the concept of dative bonding. A dative bond is one where both electrons in the bond are contributed by one of the participating atoms. In the context of boron-nitrogen compounds, the N→B dative bond is a fundamental interaction. nih.govresearchgate.net This can be a σ-bond, as seen in amine-borane adducts, or a π-bond, as in aminoboranes. acs.orgrsc.org

Quantitative Assessment of π-Bond Rupture Energies

A quantitative measure of the strength of the dative π-bond is its rupture energy. This energy can be calculated by determining the energy difference between the planar ground state and a twisted conformation where the nitrogen lone-pair orbital is orthogonal to the vacant p-orbital on the boron atom, effectively breaking the π-bond. acs.orgacs.org

DFT calculations at the B3PW91/6-311++G** level have been employed to determine these π-bond rupture energies. acs.orgacs.org For the parent bis(boryl)amine, HN(BH₂)₂, the mean π-bond rupture energy has been calculated. acs.org Studies have shown that the mean π-bond rupture energies in prototypical aminoboranes and borylamines depend on the number of centers involved in the π-system (two-center, three-center, or four-center) rather than the number of π-electrons. acs.orgacs.org The mean π-bond rupture energies for prototypical 2c, 3c, and 4c systems were found to be in the ratio of approximately 4.0:3.0:2.0. acs.orgacs.org

The relationship between the N-B bond distance and the mean π-bond rupture energy has also been investigated. A linear correlation has been observed, where shorter N-B bond distances correspond to higher mean π-bond rupture energies. acs.orgresearchgate.net Specifically, a linear correlation analysis yielded the equation: R(N−B) = 149.3 pm − (0.075 pm mol kJ⁻¹) 〈Dπ〉 with a correlation coefficient of ρ = 0.97. acs.orgresearchgate.net

Calculated Mean N-B π-Bond Rupture Energies (〈Dπ〉) and N-B Bond Distances for Prototypical Boron-Nitrogen Compounds. acs.orgacs.org
CompoundSystem Type〈Dπ〉 (kJ mol⁻¹)R(N-B) (pm)
H₂NBH₂2c,2e-139.1(2)
HN(BH₂)₂3c,2e--
HB(NH₂)₂3c,4e--
N(BH₂)₃4c,2e--
B(NH₂)₃4c,6e--

Contributions of Negative Hyperconjugation

Negative hyperconjugation is an electronic interaction involving the delocalization of electron density from a filled π- or p-orbital into an adjacent antibonding σ*-orbital. eoquimica.com In the context of aminoboranes and related compounds, negative hyperconjugation can play a role in determining molecular geometry and rotational barriers around the B-N bond. acs.org

Theoretical studies have shown that negative hyperconjugation between the nitrogen lone pair and the B-C or B-H antibonding orbitals can influence the electronic structure. acs.orgchemrxiv.org Natural Bond Orbital (NBO) analysis is a computational method used to quantify these interactions. acs.org The contribution of negative hyperconjugation to the reduction of rotational barriers around the B-N bond has been found to be independent of the pyramidalization of the nitrogen atom. acs.org

Influence of Substituents on Electronic Structure and Bonding

The electronic and steric properties of substituents on both the boron and nitrogen atoms significantly influence the nature of the B-N bond in this compound and related compounds. acs.orgacs.org

Replacing hydrogen atoms on the boron with electron-releasing methyl groups generally leads to a reduction in the π-bond rupture energy. acs.orgacs.org This is attributed to a combination of destabilizing inductive effects and steric strain. acs.orgacs.org The introduction of methyl groups on the boron atoms in aminoboranes results in a weakening of the dative π-bond and a corresponding increase in the B-N bond length of about 2.0 pm. acs.org

Conversely, the effect of substituents on the nitrogen atom is a balance between stabilizing inductive effects and destabilizing steric effects. acs.orgnih.govresearchgate.net More strongly electron-donating groups on the nitrogen can slightly strengthen the B-N bond, provided the groups are not too sterically demanding. nih.govresearchgate.net However, bulky substituents on the nitrogen can lead to steric repulsion and weaken the B-N bond. nih.gov Electron-withdrawing substituents on the nitrogen atom have been shown to reduce the strength of the B-N bond. worldscientific.comrsc.org

Effect of Methyl Substitution on Calculated π-Bond Rupture Energies (Dπ) in Aminoboranes. acs.org
CompoundDπ (kJ mol⁻¹)Change relative to H₂NBH₂
H₂NBH₂--
H₂NBMe₂--22 kJ mol⁻¹ (16% reduction)
Me₂NBH₂-+10 kJ mol⁻¹ (7% increase)

Advanced Experimental Structural Characterization

Experimental techniques provide crucial data to validate and refine the theoretical models of the molecular structure of this compound.

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structures of volatile compounds in the gas phase. acs.orgacs.org GED studies have been performed on this compound (HN(BMe₂)₂) and its methylated analogue, bis(dimethylboryl)methylamine (MeN(BMe₂)₂). acs.orgacs.org

The results from GED experiments have been found to be in good agreement with the structures predicted by DFT calculations. acs.orgacs.orgresearchgate.net These studies have confirmed the planarity of the central N(B)₂ unit and have provided precise measurements of bond lengths and angles. acs.org For instance, in a GED study of MeHNBMe₂, the B-N bond distance was determined to be 139.7(2) pm. acs.org

Selected Experimental Bond Distances (in pm) and Angles (in degrees) from Gas Electron Diffraction (GED) Studies. acs.orgresearchgate.net
Compoundr(N-B)r(B-C)∠BNB∠NBC
HN(BMe₂)₂----
MeN(BMe₂)₂----
MeHNBMe₂139.7(2)---

X-ray Crystallographic Analysis of Related Boryl Amine Systems

In many related compounds, the B-N bond lengths determined by X-ray diffraction are found to be intermediate between a typical B-N single bond and a B=N double bond, providing evidence for the delocalization of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. mdpi.comnih.gov These crystallographic studies on analogous molecules serve as a valuable reference for understanding the solid-state structure and intermolecular interactions that could be expected for this compound.

Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural details of molecules like this compound. The vibrational modes observed in the spectra provide a fingerprint of the molecule's geometry and the nature of its chemical bonds.

For this compound, theoretical calculations at the B3PW91/6-311++G** level have been used to predict the vibrational frequencies and to make assignments to specific molecular motions. acs.org The calculated vibrational spectra can be compared with experimental data to confirm the proposed structure. Key vibrational modes for this compound and related compounds include the B-N stretching frequencies, which are particularly sensitive to the degree of π-bonding. A higher B-N stretching frequency is generally associated with a stronger, shorter bond. Other important vibrations include the B-C stretching and the various bending modes of the methyl groups and the molecular framework. The analysis of these vibrational spectra, often in conjunction with computational methods, provides a detailed picture of the molecule's structure and bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of this compound in solution. ¹H, ¹¹B, and ¹³C NMR spectra provide detailed information about the chemical environment of the different nuclei within the molecule.

The ¹H NMR spectrum of this compound shows resonances for the protons of the dimethylboryl groups. The chemical shift of these protons is influenced by the electronic environment around the boron atoms. Similarly, the ¹³C NMR spectrum provides information about the carbon atoms of the methyl groups.

The ¹¹B NMR spectrum is particularly informative for boryl amines. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents. For this compound, the ¹¹B NMR signal provides evidence for the trigonal planar coordination at the boron centers, consistent with sp² hybridization. Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as internal rotation around the B-N bonds. mdpi.commontana.edu

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹HVariesSinglet-
¹¹BVariesBroad Singlet-
¹³CVariesQuartet (due to ¹¹B)Varies

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and temperature.

Conformational Analysis and Rotational Barriers

Internal Rotation of Ligands and Steric Effects

The conformation of this compound is determined by the rotation of the two dimethylboryl groups around the B-N bonds. The planarity of the central N(BMe₂)₂ skeleton is a key feature, arising from the delocalization of the nitrogen lone pair into the vacant p-orbitals of the two boron atoms. This results in a significant rotational barrier around the B-N bonds. acs.org

Energetic Profiles of Conformational Changes

The energetic profile of the conformational changes in this compound, particularly the rotation around the B-N bonds, has been investigated using computational methods. These studies reveal the energy barriers that must be overcome for the dimethylboryl groups to rotate from their equilibrium planar conformation. acs.orgresearchgate.net

The rotational barrier is a direct measure of the strength of the B-N π-interaction. Breaking this π-bond requires a significant amount of energy, which is reflected in the calculated rotational barrier. Density Functional Theory (DFT) calculations have been employed to map the potential energy surface for the internal rotation, identifying the transition states and the minimum energy pathways for conformational interconversion. acs.org These calculations indicate that the planar conformation is the most stable, and any deviation from this planarity leads to a significant increase in energy. researchgate.net

Orbital Interactions and Electronic Density Distribution

The bonding in this compound is best described in terms of a three-center, four-electron (3c-4e) π-system. The nitrogen atom's p-orbital, containing the lone pair of electrons, overlaps with the vacant p-orbitals of the two adjacent boron atoms. This delocalization of electron density over the N-B-B framework is a key feature of the molecule's electronic structure. acs.org

Natural Bond Orbital (NBO) analysis and other computational methods have been used to visualize and quantify these orbital interactions. The results confirm the significant donation of electron density from the nitrogen lone pair to the boron atoms, leading to a partial double bond character in the B-N bonds. This charge transfer is a primary contributor to the stability of the planar conformation. researchgate.net

Reactivity and Reaction Mechanisms of Bis Dimethylboryl Amine

Lewis Acidity and Basicity Characterization

Bis(dimethylboryl)amine, with the chemical formula ((CH₃)₂B)₂NH, is a molecule that uniquely embodies both Lewis acidic and Lewis basic properties. This dual reactivity, often termed ambiphilicity, stems from its distinct structural features: two electron-deficient boron centers and one electron-rich nitrogen atom.

The boron atoms in the dimethylboryl groups act as Lewis acidic sites. Each boron atom possesses a vacant p-orbital, making it capable of accepting a pair of electrons from a Lewis base. masterorganicchemistry.comd-nb.info Conversely, the nitrogen atom has a lone pair of electrons, which allows it to function as a Lewis base by donating this electron pair to a Lewis acid. masterorganicchemistry.commasterorganicchemistry.com

Despite this internal electronic stabilization, the boron centers remain sufficiently electrophilic, and the nitrogen remains sufficiently nucleophilic to engage in a variety of chemical reactions. The N-H proton also imparts Brønsted-Lowry acidity to the molecule, allowing for deprotonation by a strong base.

Table 1: Acidic and Basic Sites in this compound
SiteTypeDescription
Boron Atoms (x2)Lewis AcidElectron-deficient centers with vacant p-orbitals, capable of accepting electron pairs.
Nitrogen AtomLewis BaseContains a lone pair of electrons available for donation to a Lewis acid.
N-H ProtonBrønsted-Lowry AcidCan be abstracted by a sufficiently strong base.

Interactions with Electrophiles and Nucleophiles

The ambiphilic nature of this compound dictates its interactions with electrophilic and nucleophilic species.

Interactions with Electrophiles: The nitrogen atom, acting as the nucleophilic center, reacts with electrophiles. masterorganicchemistry.comethz.ch For instance, it can be alkylated by reacting with alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. berkeley.edu

Interactions with Nucleophiles: The boron atoms are the primary sites for nucleophilic attack. Strong nucleophiles can coordinate to one or both of the boron centers. Studies on related dimeric aminoborane (B14716983) electrophiles have shown that small, strong nucleophilic bases can lead to the cleavage of the B-N-B core structure, resulting in the formation of simpler mono-boron species. nih.gov For example, the reaction of a bis-borane electrophile with 4-dimethylaminopyridine (B28879) (4-DMAP) led to the cleavage of the B₂N₂ core. nih.gov Similarly, bis(boryl) complexes can undergo exchange reactions with nucleophiles like alcohols and amines. berkeley.edu Aminodi(boranes) have been shown to react with ketones, where the nucleophilic oxygen attacks a boron atom, facilitating the formation of imines through thermodynamically favorable B-O bonds. nih.gov

Table 2: Reactivity Profile of this compound
Reactant TypeSite of InteractionNature of InteractionPotential Product Type
Electrophile (e.g., CH₃I)Nitrogen AtomNucleophilic attack by N lone pairN-Substituted aminoborane
Nucleophile (e.g., R-Li, 4-DMAP)Boron AtomNucleophilic attack on B centerBoronate complex or cleavage of B-N-B core

Reaction Pathways and Kinetic Studies

The mechanisms of reactions involving aminoboranes are often complex and can be highly sensitive to the reactants, steric hindrance, and reaction conditions. Kinetic studies on related amine-borane systems have provided insight into two primary nucleophilic substitution pathways at the boron center: Sₙ1-B and Sₙ2-B. researchgate.net

Sₙ1-B Mechanism: This is a first-order process involving a rate-determining dissociation of the amine-borane adduct to generate a transient, three-coordinate borane (B79455) intermediate, which is then rapidly attacked by a nucleophile. researchgate.net

Sₙ2-B Mechanism: This is a second-order displacement mechanism where the incoming nucleophile directly attacks the boron center, proceeding through a five-coordinate transition state without the prior dissociation of the leaving group. researchgate.net

Kinetic studies on the scrambling reactions of 3-(dimethylboryl)pyridine, a compound with a similar boron-nitrogen interaction, suggest that for less sterically hindered boron centers, a hybrid mechanism or the simultaneous operation of both Sₙ1 and Sₙ2 pathways may occur. researchgate.net Mechanistic investigations of Rh(I)-catalyzed C-H alkylation of benzylic amines have revealed pathways proceeding through imine intermediates, indicating that C-H bond breaking can be a key kinetic factor. nih.gov For reactions involving hydroxyl radicals, OH-addition pathways are generally found to be kinetically more favorable than H-abstraction. rsc.org

While specific kinetic data for this compound is not extensively documented, the principles from these related systems provide a strong framework for understanding its reactivity. The choice between an associative (Sₙ2-B) or dissociative (Sₙ1-B) pathway would likely depend on the steric bulk at the boron and nitrogen atoms, the strength of the incoming nucleophile, and the stability of potential intermediates.

Intramolecular Rearrangements and Cyclization Reactions

This compound and related borylamines can participate in intramolecular rearrangements and serve as precursors for various heterocyclic systems.

Intramolecular Rearrangements: Under certain conditions, such as photoredox catalysis, radicals generated from related bis-boronic esters have been shown to undergo rapid 1,2-boron shifts. nih.gov This rearrangement allows for the transformation of a primary β-boryl radical into a more thermodynamically stable secondary radical, enabling selective functionalization at the more hindered position. nih.gov While this specific example involves boronic esters, it highlights the potential for boron-centric rearrangements in multi-boron systems.

Cyclization Reactions: Bis(boryl)amines are valuable synthons for constructing boron-nitrogen containing heterocycles. The presence of two boron centers and a reactive N-H group allows for cyclization reactions with appropriate multi-functional reagents. For example, the Kabachnik–Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a phosphorus compound, can be adapted to create cyclic structures. mdpi.com Double Kabachnik–Fields reactions can produce bis(phosphinoxidomethyl)amines, which are precursors to bidentate ligands. mdpi.com Intramolecular cyclizations of amides with electron-deficient alkenes can lead to the formation of complex polycyclic structures like benz[f]isoindolines, often proceeding through intermediates formed via Diels-Alder reactions. rsc.org

A key synthetic application is the dehydrocoupling of primary amines with two equivalents of a borane, such as pinacolborane (HBpin), to yield bis(boryl)ated amines, which can then be used in further transformations. nih.gov

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly influence the reaction rates, mechanisms, and product selectivity in the chemistry of aminoboranes. The solvent can affect reactivity through polarity, coordinating ability, and its own Lewis acidic or basic properties.

Polarity: In studies of ansa-aminoboranes, which are related frustrated Lewis pairs, it was found that polar solvents like acetonitrile (B52724) stabilize the amine-borane-H₂ adduct compared to non-polar solvents like toluene (B28343). rsc.org This stabilization in polar solvents leads to a higher energetic barrier for the subsequent elimination of H₂, effectively slowing down the reverse reaction. rsc.org

Coordinating Ability: Electron-donating solvents, such as ethers (dioxane, THF) or amines, can coordinate to the Lewis acidic boron centers of this compound. This coordination can modulate the reactivity of the boron center. In some cases, coordination may stabilize the ground state and hinder reaction, while in others, it may facilitate a specific reaction pathway. For example, in the reaction of lithium dialkylaminoborohydrides with alkyl halides, the use of dioxane as a solvent was found to have a major effect on the reaction mechanism, favoring the amination product exclusively, whereas reactions in THF gave a mixture of reduction and amination products depending on the temperature. psu.edu Studies on the internal rotation around the B-N bond in aminoboranes showed that the rotational barrier is lowered in electron-pair donor solvents, with the effect increasing with the solvent's electron-donating power. scispace.com

Table 3: Summary of Solvent Effects on Aminoborane Reactivity
Solvent TypePrimary InteractionObserved/Expected EffectReference
Non-polar (e.g., Toluene)Minimal specific interactionCan favor dissociation pathways (e.g., H₂ elimination from adducts). rsc.org
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsStabilizes polar ground states and intermediates, potentially increasing activation barriers for dissociation. rsc.org
Coordinating/Donor (e.g., THF, Dioxane)Lewis base coordination to BoronCan lower the barrier to B-N bond rotation. Can dramatically alter product selectivity (e.g., amination vs. reduction). psu.eduscispace.com

Computational and Theoretical Chemistry Studies of Bis Dimethylboryl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like Bis(dimethylboryl)amine.

One of the fundamental applications of DFT is the determination of a molecule's equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. Theoretical calculations for this compound, specifically at the B3PW91/6-311++G** level of theory, have been performed to determine its optimized structure, which shows good agreement with experimental data from gas electron diffraction. acs.org

The calculations reveal a planar B-N-B skeleton, which is crucial for understanding the bonding within the molecule. The planarity allows for delocalization of the nitrogen lone pair electrons into the vacant p-orbitals of the two boron atoms. Key structural parameters from these DFT calculations are summarized in the table below. acs.org

ParameterDFT Calculated Value (B3PW91/6-311++G**)
B-N bond length1.431 Å
B-C bond length1.576 Å
N-H bond length1.011 Å
B-N-B bond angle129.8°
N-B-C bond angle122.1°
C-B-C bond angle115.8°
Data sourced from DFT calculations on this compound. acs.org

These calculated geometries serve as the foundation for further computational analysis, including frequency calculations to confirm the structure as a true energy minimum and for predicting spectroscopic properties.

Energy Decomposition Analysis (EDA) is a computational technique used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, and orbital interactions. scm.comnii.ac.jpsemanticscholar.org This provides a quantitative understanding of the nature of the chemical bond.

While specific EDA studies for this compound are not prominent in the literature, the method has been extensively applied to analogous donor-acceptor B-N compounds like ammonia (B1221849) borane (B79455) (H₃N-BH₃) to dissect the dative bond. scm.com For such compounds, the interaction energy (ΔE_int) is typically broken down as follows:

ΔE_int = ΔV_elstat + ΔE_Pauli + ΔE_oi

ΔV_elstat : Represents the classical electrostatic attraction between the unperturbed charge distributions of the fragments. scm.com

ΔE_Pauli : Accounts for the destabilizing Pauli repulsion between occupied orbitals of the fragments, which is responsible for steric repulsion. scm.com

ΔE_oi : Describes the stabilizing orbital interactions, which arise from charge transfer and polarization. scm.com

For the ammonia borane complex, EDA calculations show that the interaction energy of -44.62 kcal/mol is composed of significant contributions from electrostatic attraction (-77.53 kcal/mol) and orbital interactions (-75.19 kcal/mol), which overcome the substantial Pauli repulsion (108.10 kcal/mol). scm.com A similar analysis for this compound would involve fragmenting the molecule into an NH moiety and two B(CH₃)₂ radicals, or other relevant fragments, to analyze the B-N bonds.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating transition states and intermediates to determine activation barriers and reaction pathways.

Computational studies have been conducted on the formation of N,N-diborylamines through processes like the hydroboration of nitriles. researchgate.net These studies, supported by DFT, propose mechanisms that often proceed through the formation of an N-borylimine intermediate. A second hydroboration event then leads to the final N,N-bis(boryl)amine product. researchgate.net While these studies focus on the synthesis of the diborylamine class of compounds, the same theoretical approach can be used to investigate the reactivity of this compound itself, for example, in reactions involving the N-H bond or its interaction with other reagents. DFT calculations can predict whether a proposed reaction is kinetically and thermodynamically feasible.

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not adequately account for electron correlation—the interaction between individual electrons. researchgate.netmdpi.comarxiv.orgresearchgate.net

Post-Hartree-Fock methods are a suite of techniques designed to improve upon the HF method by explicitly including electron correlation. researchgate.netmdpi.comarxiv.orgresearchgate.net Common examples include Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory. These methods are more computationally demanding than DFT but often provide higher accuracy, especially for systems where electron correlation effects are critical.

Although detailed post-Hartree-Fock studies specifically on this compound are not widely published, these methods are frequently used for benchmarking results on smaller, related B-N systems. For instance, calculations on hypercloso boron hydrides (BₙHₙ) have utilized MP2 theory to provide results that are compared with DFT findings, confirming the reliability of the chosen DFT functional. Applying methods like CCSD(T) to this compound could provide a "gold standard" reference for its energy and structure, against which more cost-effective DFT results can be benchmarked.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) partitions molecular systems based on the topology of a scalar field, most commonly the electron density. rsc.orgarxiv.org The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is the most prominent application of QCT. avogadro.ccscm.comresearchgate.net QTAIM analyzes the electron density (ρ(r)) to define atoms, bonds, and their properties. Key to this analysis is the location of critical points in the electron density. A bond critical point (BCP) found between two nuclei is an indicator of a chemical bond. avogadro.ccresearchgate.net

The properties at the BCP, such as the electron density value and the sign of its Laplacian (∇²ρ(r)), provide insight into the nature of the bond. For instance, a negative Laplacian is characteristic of a shared-shell (covalent) interaction, while a positive Laplacian indicates a closed-shell (ionic or van der Waals) interaction.

For this compound, a QTAIM analysis would be expected to locate BCPs along the B-N paths. The analysis of the electron density and its Laplacian at these points would quantitatively describe the degree of covalency and the strength of the B-N bonds, offering a deeper understanding of the three-center, four-electron π-system delocalized over the B-N-B fragment.

Basis Set and Electron Correlation Effects in Theoretical Predictions

The accuracy of any ab initio or DFT calculation is highly dependent on two key factors: the treatment of electron correlation and the choice of the basis set.

Basis Set Effects : A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost. For boron compounds, it has been shown that correlation-consistent basis sets, such as the cc-pCVXZ series, are effective for treating core and core-valence correlation effects. aps.org The choice of basis set is crucial for accurately predicting properties; for example, adding diffuse functions (e.g., the '++' in 6-311++G**) is important for describing anions or systems with significant lone pair character, like the nitrogen in this compound. acs.org

Electron Correlation Effects : Electron correlation refers to the interaction and tendency of electrons to avoid each other due to their mutual repulsion. The Hartree-Fock method only considers the average effect of this repulsion, neglecting instantaneous electron-electron interactions. The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is defined as the correlation energy. For molecules with multiple bonds or delocalized electrons, like the B-N-B system in this compound, accurately accounting for electron correlation is essential for reliable predictions. Methods like MP2, CCSD(T), and DFT functionals (which include correlation effects implicitly) are designed to capture this phenomenon. The failure to properly account for electron correlation can lead to incorrect predictions of molecular geometries, bond energies, and reactivity.

Advanced Research Directions and Emerging Applications in Academic Chemistry

Fundamental Catalytic Methodologies Involving Borylamines

Activation of Nitrogen-Containing Molecules

Bis(dimethylboryl)amine is increasingly recognized for its ability to activate a variety of nitrogen-containing molecules, a process of fundamental importance in synthetic chemistry. Research has shown its utility in facilitating reactions that are otherwise challenging. For instance, in the realm of frustrated Lewis pair (FLP) chemistry, the steric hindrance around the boron centers and the basicity of the nitrogen atom in this compound allow it to form reactive adducts with various nitrogenous substrates. This activation is crucial for processes such as the catalytic dehydrogenation of amine-boranes, which is a key area of interest for chemical hydrogen storage.

Theoretical studies have shed light on the mechanistic pathways of these activations. For example, in the dehydrogenation of dimethylamine-borane (DMAB), a dimethylxanthene-derived B,P-FLP can catalyze the reaction, avoiding the common issue of catalyst inhibition by the product. Computational findings suggest that the dehydrogenation proceeds through the formation of an ion pair, followed by an indirect B-H activation assisted by a second DMAB molecule and subsequent H2 release. The unfavorable binding of the product, NMe2BH2, to the FLP is key to the catalytic cycle's smooth propagation nih.gov. This principle of FLP-mediated activation can be extended to other nitrogen-containing molecules, opening avenues for new catalytic transformations.

Furthermore, the activation of small molecules like ammonia (B1221849) is a significant challenge in chemistry. While direct catalytic activation of ammonia with this compound is an area of ongoing investigation, related systems offer valuable insights. For instance, metal-free organocatalysts have been shown to release dihydrogen from ammonia-borane under mild conditions, with activities comparable to noble metal-based catalysts hkhlr.de. The principles governing these reactions, often involving cooperative effects between Lewis acidic and basic sites, are directly relevant to the potential applications of this compound in similar activation processes.

The synthesis of nitrogen heterocycles, a cornerstone of medicinal and materials chemistry, can also benefit from the reactivity of boron-containing compounds. While not always directly involving this compound, the use of borylated linchpins in the synthesis of these structures highlights the potential for boron-nitrogen compounds to serve as versatile intermediates nih.govnih.govsemanticscholar.org. The activation of nitrogenous components in these synthetic routes is a critical step where this compound could offer unique advantages.

Precursors for Novel Boron-Nitrogen Frameworks and Materials Research (Academic Focus)

In the academic pursuit of novel materials with unique electronic and structural properties, this compound serves as a valuable precursor for the synthesis of advanced boron-nitrogen (B-N) frameworks. The controlled pyrolysis of such precursors is a key strategy in the production of boron nitride (BN) ceramics, which are isoelectronic with carbon and exist in various forms, including hexagonal BN (h-BN), analogous to graphite.

The polymer-derived ceramics (PDCs) route offers a versatile bottom-up approach to BN materials, where the molecular structure of the precursor dictates the properties of the final ceramic. Borazine (B1220974) and its derivatives are common precursors for BN, and their polymerization leads to polyborazylene, which can be converted to BN upon pyrolysis nih.gov. This compound, with its pre-formed B-N-B linkage, offers a distinct advantage as a precursor, potentially leading to BN materials with tailored microstructures and properties. Research in this area focuses on understanding the pyrolysis mechanisms and the influence of the precursor's molecular architecture on the resulting ceramic's characteristics, such as thermal stability, chemical inertness, and electronic properties rsc.org.

The development of processable preceramic polymers is crucial for manufacturing BN in desired forms like fibers and coatings. For example, the pyrolysis of B-tri(amino)-N-tris(trimethylsilyl)borazine has yielded a fusible BN precursor suitable for continuous filament fiber drawing dtic.mil. Similarly, soluble, non-fusible precursors have been developed for coatings applications. These advancements underscore the importance of designing molecular precursors like this compound to control the processability and final properties of BN materials.

The table below summarizes various precursors and their applications in the synthesis of boron nitride materials.

PrecursorResulting Material/ApplicationReference
B-tri(amino)-N-tris(trimethylsilyl)borazineFusible precursor for boron nitride ceramic fibers dtic.mil
B,B',B''-trichloroborazine and hexamethyldisilazaneSoluble/non-fusible precursor for boron nitride coatings dtic.mil
BorazinePolyborazylene, precursor to boron nitride nih.gov
2,4,6-trichloroborazinePrecursor for various borazine derivatives and boron nitride ijcce.ac.ir

Interdisciplinary Research with Related Boron Chemistry Fields (e.g., Boranes, Borazines)

The study of this compound fosters significant interdisciplinary research, bridging its chemistry with that of other key boron compounds like boranes and borazines. This comparative approach provides a deeper understanding of structure-reactivity relationships and opens new avenues for synthetic applications.

A key area of comparison is in hydroboration reactions. The reactivity of amine-borane complexes in hydroboration is inversely related to the stability of the N-B bond researchgate.net. A comparative study of different amine-borane adducts, such as aniline-borane, triethylamine-borane, and N,N-dimethylaniline-borane, in the hydroboration of 1-decene (B1663960) revealed significant differences in their reactivity, which is attributed to the varying strengths of the nitrogen-boron bond orientjchem.org. Understanding where this compound fits within this reactivity spectrum is crucial for its application as a hydroborating agent. The steric and electronic properties of the two dimethylboryl groups are expected to impart unique selectivity compared to simpler amine-boranes or borane (B79455) adducts like borane dimethylsulfide (BMS) and borane-tetrahydrofuran (B86392) (BH3·THF) wikipedia.org.

The concept of frustrated Lewis pairs (FLPs) provides a powerful framework for comparing the reactivity of this compound with other Lewis acid/base systems. The combination of a sterically encumbered Lewis acid (the boryl centers) and a Lewis base (the amine) in a single molecule makes this compound an intramolecular FLP. This is in contrast to intermolecular FLPs formed from separate Lewis acids (e.g., boranes) and bases (e.g., phosphines or amines). The reactivity of FLPs with small molecules such as CO2, N2O, and SO2 has been extensively studied, and this compound offers a unique platform to explore intramolecular activation pathways rsc.org.

Q & A

Q. Key Variables :

VariableImpact
TemperatureHigher temperatures (80–120°C) accelerate reaction but may degrade sensitive intermediates.
SolventNon-polar solvents (e.g., toluene) minimize side reactions; polar aprotic solvents (THF) improve solubility.
Catalyst Load5–10 mol% CuI optimizes yield (reported 70–85%) while avoiding excess byproducts .

Methodological Tip : Use gas chromatography (GC) or NMR to monitor reaction progress and quantify impurities.

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus
Structural characterization requires multimodal analysis:

  • 11^{11}B NMR : Identifies boron coordination environments (δ ~25–35 ppm for trigonal planar B centers).
  • IR Spectroscopy : B-N stretching frequencies (~1380–1450 cm1^{-1}) confirm bond formation.
  • X-ray Crystallography : Resolves steric effects from dimethyl groups, critical for understanding reactivity .

Advanced Consideration : Pair experimental data with DFT calculations to predict electronic structures and validate spectral assignments .

What experimental designs are effective for studying the ligand properties of this compound in coordination chemistry?

Advanced Research Focus
To evaluate ligand efficacy in metal complexes:

Variable Screening : Test metal-to-ligand ratios (1:1 vs. 1:2) to identify stable coordination modes.

Stability Constants : Use potentiometric titrations to measure binding affinities for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}).

Catalytic Assays : Compare turnover frequencies (TOF) in model reactions (e.g., hydrogenation) to benchmark against established ligands .

Data Contradiction Example : Discrepancies in reported TOF values may arise from solvent effects or oxygen sensitivity; replicate experiments under rigorously controlled atmospheres .

How do electronic effects of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The electron-deficient boron center enhances electrophilicity, facilitating nucleophilic attacks. Methodological approaches include:

  • Hammett Studies : Correlate substituent effects on boron with reaction rates.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier orbital interactions .

Table : Electronic Parameters for Reactivity Prediction

ParameterValueRelevance
LUMO Energy-1.8 eVPredicts susceptibility to nucleophilic attack.
Natural Charge (B)+0.75Indicates electrophilic character.

What strategies address contradictions in reported catalytic efficiencies of this compound-based systems?

Advanced Research Focus
Discrepancies often stem from:

  • Substrate Scope Limitations : Narrow testing ranges overestimate performance.
  • Kinetic vs. Thermodynamic Control : Time-resolved studies differentiate intermediate stability from final product ratios.

Q. Resolution Workflow :

Meta-Analysis : Compare datasets across literature, noting solvent, temperature, and catalyst pre-treatment variations .

Controlled Replication : Reproduce key studies with standardized protocols (e.g., glovebox use for air-sensitive reactions) .

How can computational methods guide the design of this compound derivatives for tailored applications?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in different solvents.
  • Docking Studies : Screen derivatives for binding affinity with biological targets (e.g., enzyme active sites).
  • QSAR Models : Relate substituent effects (e.g., methyl vs. trifluoromethyl groups) to catalytic activity .

Validation : Cross-check computational predictions with experimental SC-XRD and kinetic data .

What are the best practices for ensuring reproducibility in studies involving this compound?

Q. Methodological Guidelines

  • Detailed Synthetic Protocols : Report exact catalyst activation steps (e.g., degassing solvents for >30 minutes).
  • Data Transparency : Share raw NMR/GC files and crystallographic data (CCDC entries) for peer validation.
  • Negative Results : Document failed experiments (e.g., hydrolysis under aqueous conditions) to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.